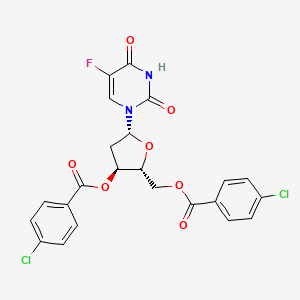

3,5-Di-O-p-chlorobenzoyl floxuridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,5-Di-O-p-chlorobenzoyl floxuridine is a synthetic derivative of floxuridine, a fluorinated pyrimidine analog. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its unique chemical properties and potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Di-O-p-chlorobenzoyl floxuridine typically involves the esterification of floxuridine with p-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

3,5-Di-O-p-chlorobenzoyl floxuridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the p-chlorobenzoyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Formation of oxides and other oxidized derivatives.

Reduction: Formation of reduced derivatives with altered functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the p-chlorobenzoyl groups.

科学的研究の応用

3,5-Di-O-p-chlorobenzoyl floxuridine has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

Biology: Employed in studies involving DNA synthesis and repair mechanisms.

Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its structural similarity to floxuridine, which is known for its antineoplastic properties.

Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

作用機序

The mechanism of action of 3,5-Di-O-p-chlorobenzoyl floxuridine involves its incorporation into DNA during replication. The compound acts as a thymidine analog, leading to the inhibition of DNA synthesis and repair. This results in the disruption of cellular processes, ultimately causing cell death. The molecular targets include DNA polymerase and other enzymes involved in DNA replication and repair pathways.

類似化合物との比較

Similar Compounds

Floxuridine: A fluorinated pyrimidine analog used in cancer treatment.

5-Fluorouracil: Another fluorinated pyrimidine analog with antineoplastic properties.

Gemcitabine: A nucleoside analog used in chemotherapy.

Uniqueness

3,5-Di-O-p-chlorobenzoyl floxuridine is unique due to its specific chemical modifications, which enhance its stability and potentially improve its therapeutic efficacy. The presence of p-chlorobenzoyl groups provides additional sites for chemical modification, allowing for the development of new derivatives with improved properties.

生物活性

3,5-Di-O-p-chlorobenzoyl floxuridine (3,5-Di-O-p-CBz-FUdR) is a synthetic derivative of floxuridine, a fluoropyrimidine nucleoside with significant antitumor properties. This compound has been modified to enhance its pharmacological profile, making it a subject of interest in cancer research and treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H17Cl2FN2O7, with a molecular weight of approximately 523.30 g/mol. The compound features two p-chlorobenzoyl groups attached at the 3' and 5' positions of the sugar moiety, which contribute to its stability and solubility compared to its parent compound, floxuridine.

| Property | Value |

|---|---|

| Molecular Formula | C23H17Cl2FN2O7 |

| Molecular Weight | 523.30 g/mol |

| Chemical Structure | Chemical Structure |

3,5-Di-O-p-CBz-FUdR acts as an antimetabolite , primarily by inhibiting thymidylate synthase (TS), an enzyme critical for DNA synthesis. By mimicking natural nucleosides, it disrupts the synthesis of DNA and RNA, leading to impaired cellular proliferation. This mechanism is particularly effective in cancer cells that are highly reliant on rapid DNA synthesis for growth.

Key Mechanisms:

- Inhibition of Thymidylate Synthase : Essential for converting deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).

- Mimicking Natural Nucleosides : Competes with natural substrates, disrupting normal metabolic pathways.

Biological Activity and Efficacy

Research indicates that 3,5-Di-O-p-CBz-FUdR exhibits significant cytotoxic effects against various cancer cell lines. Its enhanced lipophilicity due to the chlorobenzoyl groups improves cellular uptake and bioavailability, which are critical factors in its antitumor efficacy.

Case Studies and Research Findings

- Cell Line Studies : In vitro studies have shown that 3,5-Di-O-p-CBz-FUdR demonstrates cytotoxicity comparable to traditional chemotherapeutic agents across multiple cancer cell lines, including solid tumors and hematological malignancies.

- Pharmacokinetics : The compound's pharmacokinetic profile suggests favorable absorption and distribution characteristics that enhance its effectiveness in clinical settings. Studies indicate that it can achieve higher intracellular concentrations than floxuridine due to its structural modifications .

Comparative Efficacy

A comparative analysis of 3,5-Di-O-p-CBz-FUdR with other fluoropyrimidine derivatives reveals its superior stability and potency:

| Compound | Mechanism of Action | Cytotoxicity Level |

|---|---|---|

| 3,5-Di-O-p-chlorobenzoyl FUdR | Inhibition of TS | High |

| Floxuridine | Inhibition of TS | Moderate |

| 5-Fluorouracil | Inhibition of TS | Variable |

特性

IUPAC Name |

[(2R,3S,5R)-3-(4-chlorobenzoyl)oxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-chlorobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17Cl2FN2O7/c24-14-5-1-12(2-6-14)21(30)33-11-18-17(35-22(31)13-3-7-15(25)8-4-13)9-19(34-18)28-10-16(26)20(29)27-23(28)32/h1-8,10,17-19H,9,11H2,(H,27,29,32)/t17-,18+,19+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGKGUIKIBDTIHT-IPMKNSEASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)F)COC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)COC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17Cl2FN2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。